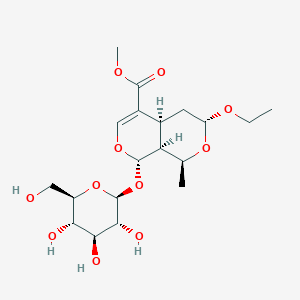

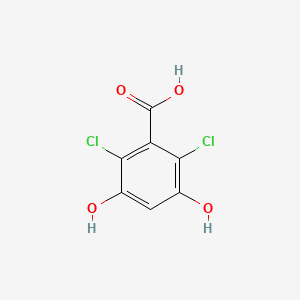

![molecular formula C15H18O3 B1435789 Ethyl 2-[(2,6-dimethylphenyl)methylidene]-3-oxobutanoate CAS No. 1807887-88-2](/img/structure/B1435789.png)

Ethyl 2-[(2,6-dimethylphenyl)methylidene]-3-oxobutanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Crystallography and Material Science

- Ethyl 2-[(2,6-dimethylphenyl)methylidene]-3-oxobutanoate has been used in the field of crystallography and material science .

- The compound was studied for its crystal structure. The study was conducted at a temperature of 205 K and the crystal structure was solved using the SHELXT program .

- The crystal structure was characterized by single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), DSC, and FT-IR .

- The results showed that the compound has a monoclinic crystal system with a space group of P21/n (no. 14). The unit cell dimensions were a = 7.5573(10) Å, b = 14.519(2) Å, c = 16.245(2) Å, and β = 98.187(3)° .

Pharmaceutical Research

- Ethyl 2-[(2,6-dimethylphenyl)methylidene]-3-oxobutanoate is also used in pharmaceutical research .

- It is an analog of 2-[(2,6-dichlorophenyl)amino]benzoic acid (2-DCABA), a potential non-steroidal anti-inflammatory drug .

- The polymorphism of 2-DCABA was studied to investigate the effect of double Cl–CH3 exchange .

- The study resulted in the discovery of three forms - two polymorphs (I and II) and one cocrystal salt (S). The polymorphism seems to stem from the conformational flexibility of the molecule .

Industrial Applications

- Ethyl 2-[(2,6-dimethylphenyl)methylidene]-3-oxobutanoate is a versatile organic compound used in many industries, including pharmaceuticals, flavorings, and fragrances.

Analgesic and Anti-Inflammatory Drug Development

- This compound has been used in the development of new analgesic and anti-inflammatory drugs .

- New analogs of paracetamol with dimethyl and ethyl substitutions in the phenyl moiety and sulfonamide, which was modified by inserting morpholine, were synthesized .

- The analgesic and anti-inflammatory activities of these new drugs were evaluated in formalin-induced edema test on rats .

- The results showed that the new synthesized derivatives exhibit higher analgesic and anti-inflammatory effects compared to acetaminophen alone or ibuprofen .

High-Performance Liquid Chromatography

- Ethyl 2-[(2,6-dimethylphenyl)methylidene]-3-oxobutanoate has been used in high-performance liquid chromatography .

- An isocratic reversed-phase high performance liquid chromatographic method was developed and validated for the determination of 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in a gel formulation .

- The method is specific and successfully routinely used in quality control for the analysis of bulk gel samples and final product release .

Biosensing, Bioactivity, Bioimaging, Electronics, and Photopolymerization

- Ethyl 2-[(2,6-dimethylphenyl)methylidene]-3-oxobutanoate is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .

Synthesis of New Analgesic and Anti-Inflammatory Drugs

- This compound has been used in the synthesis of new analgesic and anti-inflammatory drugs .

- New analogs of paracetamol with dimethyl and ethyl substitutions in the phenyl moiety and sulfonamide, which was modified by inserting morpholine, were synthesized .

- The analgesic and anti-inflammatory activities of these new drugs were evaluated in formalin-induced edema test on rats .

- The results showed that the new synthesized derivatives exhibit higher analgesic and anti-inflammatory effects compared to acetaminophen alone or ibuprofen .

High-Performance Liquid Chromatography

- Ethyl 2-[(2,6-dimethylphenyl)methylidene]-3-oxobutanoate has been used in high-performance liquid chromatography .

- An isocratic reversed-phase high performance liquid chromatographic method was developed and validated for the determination of 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in a gel formulation .

- The method is specific and successfully routinely used in quality control for the analysis of bulk gel samples and final product release .

Biosensing, Bioactivity, Bioimaging, Electronics, and Photopolymerization

特性

IUPAC Name |

ethyl 2-[(2,6-dimethylphenyl)methylidene]-3-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-5-18-15(17)14(12(4)16)9-13-10(2)7-6-8-11(13)3/h6-9H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPEBHGKOFMDFIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=C(C=CC=C1C)C)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 126802050 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1435708.png)

![(3R,4S)-1-(4-Chlorophenyl)-3-[(S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidine-2-one](/img/structure/B1435715.png)

![Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1435716.png)

![(3aR,7aR)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-3a-carboxylic acid](/img/structure/B1435720.png)